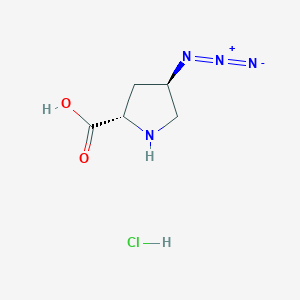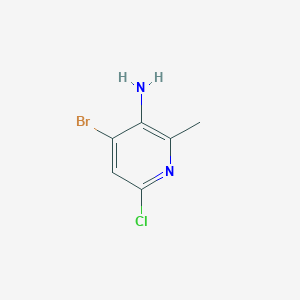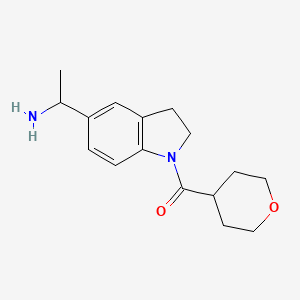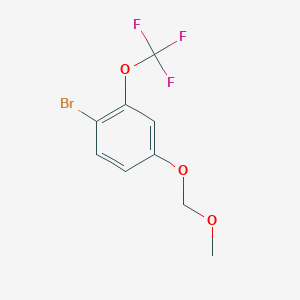
Ethyl 3-(oxetan-3-yl)prop-2-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(oxetan-3-yl)prop-2-ynoate is a chemical compound with the molecular formula C8H10O3 . It is related to Ethyl propiolate, which is an organic compound with the formula HC2CO2C2H5 .
Synthesis Analysis
The synthesis of oxetane derivatives like this compound often involves the ring opening of epoxides . For instance, Okuma et al. demonstrated that by increasing the equivalents of trimethyloxosulfonium iodide, the oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H10O3 . More detailed structural information, including NMR and LC-MS data, may be available in the documents provided by chemical suppliers .科学的研究の応用
Ethyl 3-oxetanylpropanoate has been used in scientific research in a variety of ways. It has been used as a solvent for the synthesis of other compounds, as a reagent in organic synthesis, and as a flavoring and fragrance agent in food and cosmetics. It has also been used as a building block in the synthesis of polymers and as a starting material for the synthesis of other compounds, such as polyoxetanes.
作用機序
The mechanism of action of Ethyl 3-(oxetan-3-yl)prop-2-ynoate 3-oxetanylpropanoate is not fully understood. However, it is believed that the compound acts as a solubilizing agent and helps to dissolve other compounds in solution. It is also believed to have a stabilizing effect on organic molecules, which helps to prevent them from breaking down.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 3-oxetanylpropanoate are not fully understood. However, it is believed to have a stabilizing effect on organic molecules, which helps to prevent them from breaking down. It is also believed to have a solubilizing effect, which helps to dissolve other compounds in solution.
実験室実験の利点と制限
The main advantage of using Ethyl 3-(oxetan-3-yl)prop-2-ynoate 3-oxetanylpropanoate in laboratory experiments is its low toxicity. The compound is non-toxic and has a low vapor pressure, making it an ideal solvent for many organic reactions. However, it has a high boiling point, which can make it difficult to use in some reactions. Additionally, it is not very soluble in water, making it unsuitable for reactions that require aqueous solvents.
将来の方向性
There are a number of potential future directions for research on Ethyl 3-(oxetan-3-yl)prop-2-ynoate 3-oxetanylpropanoate. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in industry. Additionally, further research could be conducted into its use as a solvent for the synthesis of other compounds, as a reagent in organic synthesis, and as a flavoring and fragrance agent in food and cosmetics. Finally, research could be conducted into the potential use of this compound 3-oxetanylpropanoate as a building block in the synthesis of polymers and as a starting material for the synthesis of other compounds, such as polyoxetanes.
合成法
Ethyl 3-oxetanylpropanoate can be synthesized by the reaction of Ethyl 3-(oxetan-3-yl)prop-2-ynoate acetate and this compound 3-oxetanylpropanoate in the presence of an acid catalyst. The reaction is carried out at temperatures between 50-60°C and the product is purified by distillation. The yield of the reaction is typically between 80-90%.
特性
IUPAC Name |
ethyl 3-(oxetan-3-yl)prop-2-ynoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-11-8(9)4-3-7-5-10-6-7/h7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZBUCQRDACGRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1COC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-oxo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B6302762.png)
![[5,15-Bis(phenylethynyl)-10,20-bis[(triisopropylsilyl)ethynyl]porphyrinato]magnesium(II)](/img/structure/B6302772.png)

![[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B6302779.png)








![1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone](/img/structure/B6302865.png)
